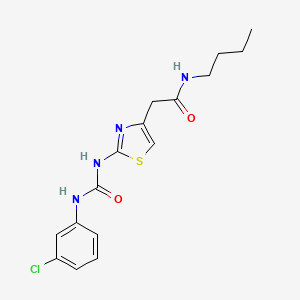
1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview of Heterocyclic Compounds
The research applications of compounds similar to 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one primarily involve their roles in the synthesis and evaluation of heterocyclic compounds, which are crucial in various fields, including pharmaceuticals, materials science, and organic synthesis. Heterocyclic compounds, particularly those containing pyrazine, pyridine, and pyrrole moieties, are extensively studied for their unique chemical properties and biological activities.
Synthesis and Biomedical Applications
Heterocyclic compounds, such as pyrazolo[3,4-b]pyridines, exhibit significant potential in biomedical applications due to their structural diversity and biological activities. These compounds are synthesized using various methods and evaluated for their pharmacological properties. For example, pyrazolo[3,4-b]pyridines are explored for their synthetic versatility and potential applications in treating diseases, demonstrating the importance of such structures in medicinal chemistry (Donaire-Arias et al., 2022).
Chemical and Pharmacological Activities
Studies on the synthesis of heterocyclic compounds, such as pyrazolo[3,4-d]-pyrimidines, reveal their considerable chemical and pharmacological activities. These activities underline the significance of exploring the structural modifications and biological evaluations of such compounds to discover potential therapeutic agents (Al-Afaleq & Abubshait, 2001).
Role in Material Science
Heterocyclic compounds also play a crucial role in materials science, particularly in the development of electroconductive polymers and other advanced materials. The study of nitrogen-containing heterocyclic compounds, such as pyrazines and pyrroles, contributes to the development of new materials with desired properties for various applications, including electronics and photonics (Higasio & Shoji, 2001).
Conformational Studies
Conformational and intramolecular interaction studies of pyrazolo[3,4-d]pyrimidine derivatives provide insights into the structural dynamics and stability of such compounds. These studies are essential for understanding the molecular basis of their biological activities and for designing molecules with optimized properties for specific applications (Yadava, Singh, & Roychoudhury, 2011).
Properties
IUPAC Name |
3-(3-methylphenyl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-3-2-4-15(11-14)5-6-18(22)21-10-7-16(13-21)23-17-12-19-8-9-20-17/h2-4,8-9,11-12,16H,5-7,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQZYWJWMMEQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-acetamidophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2765017.png)
![8-(Bromomethyl)bicyclo[5.1.0]octane](/img/structure/B2765019.png)


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2765024.png)
![7-[2-(1,3-Benzothiazol-2-ylthio)ethyl]-1,3-dimethyl-8-(3-methyl-1-piperidinyl)purine-2,6-dione](/img/structure/B2765025.png)
